3'H,8'H-Spiro[1,3-dioxolane-2,7'-naphtho[1,8a-b]oxirene]
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Overview
Description
3’H,8’H-Spiro[1,3-dioxolane-2,7’-naphtho[1,8a-b]oxirene] is a complex organic compound characterized by its unique spiro structure, which involves a 1,3-dioxolane ring fused to a naphtho[1,8a-b]oxirene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’H,8’H-Spiro[1,3-dioxolane-2,7’-naphtho[1,8a-b]oxirene] typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of a naphthalene derivative and a dioxolane precursor, followed by cyclization using a suitable catalyst and solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
3’H,8’H-Spiro[1,3-dioxolane-2,7’-naphtho[1,8a-b]oxirene] can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
3’H,8’H-Spiro[1,3-dioxolane-2,7’-naphtho[1,8a-b]oxirene] has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: It could be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3’H,8’H-Spiro[1,3-dioxolane-2,7’-naphtho[1,8a-b]oxirene] involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Spiro[1,3-dioxolane-2,2’(1’H)-naphthalene]-8’a(3’H)-carbonitrile: This compound shares a similar spiro structure but differs in its functional groups.
1,5,7,8-Tetrahydrospiro[1,3-dioxolane-2,6(2H)-quinolin]-2-one: Another spiro compound with a different core structure and functional groups.
Uniqueness
3’H,8’H-Spiro[1,3-dioxolane-2,7’-naphtho[1,8a-b]oxirene] is unique due to its specific combination of a 1,3-dioxolane ring and a naphtho[1,8a-b]oxirene system. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
23143-06-8 |
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Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
spiro[1,3-dioxolane-2,7'-3,8-dihydronaphtho[1,8a-b]oxirene] |
InChI |
InChI=1S/C12H12O3/c1-2-9-4-5-11(13-6-7-14-11)8-12(9)10(3-1)15-12/h2-5H,1,6-8H2 |
InChI Key |
XXTJFXSIJQKJGG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(O1)CC34C(=CCC=C3O4)C=C2 |
Origin of Product |
United States |
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